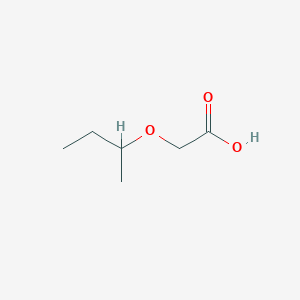![molecular formula C8H8FNO2 B2428059 [(2S)-2-Fluoro-2-nitroethyl]benzene CAS No. 110683-92-6](/img/structure/B2428059.png)
[(2S)-2-Fluoro-2-nitroethyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2S)-2-Fluoro-2-nitroethyl]benzene is an organic compound characterized by the presence of a benzene ring substituted with a fluoro and a nitro group on the same carbon atom
Preparation Methods
The synthesis of [(2S)-2-Fluoro-2-nitroethyl]benzene typically involves the nitration of a fluoro-substituted benzene derivative. One common method includes the reaction of fluoroethylbenzene with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require careful control of temperature and concentration to ensure the selective formation of the desired product.
Industrial production methods may involve more efficient and scalable processes, such as continuous flow nitration, which allows for better control over reaction parameters and yields.
Chemical Reactions Analysis
[(2S)-2-Fluoro-2-nitroethyl]benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can undergo reduction reactions to form different products, depending on the reagents and conditions used.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
[(2S)-2-Fluoro-2-nitroethyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in various organic reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro and fluoro groups. It may also serve as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which [(2S)-2-Fluoro-2-nitroethyl]benzene exerts its effects depends on its interaction with molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluoro group can influence the compound’s reactivity and binding affinity to various targets. These interactions can affect molecular pathways and lead to specific biological outcomes.
Comparison with Similar Compounds
[(2S)-2-Fluoro-2-nitroethyl]benzene can be compared with other similar compounds such as:
2-Fluoronitrobenzene: Similar in structure but lacks the ethyl group, leading to different reactivity and applications.
2-Nitroethylbenzene:
2-Fluoroethylbenzene: Lacks the nitro group, resulting in different reactivity and applications.
Properties
CAS No. |
110683-92-6 |
|---|---|
Molecular Formula |
C8H8FNO2 |
Molecular Weight |
169.15 g/mol |
IUPAC Name |
(2-fluoro-2-nitroethyl)benzene |
InChI |
InChI=1S/C8H8FNO2/c9-8(10(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChI Key |
WFJPQNZLPSGBFO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC([N+](=O)[O-])F |
Canonical SMILES |
C1=CC=C(C=C1)CC([N+](=O)[O-])F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


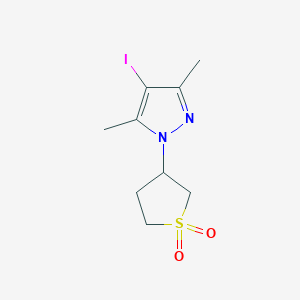
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-hydroxyethyl)acetamide](/img/structure/B2427977.png)
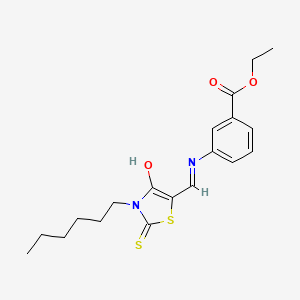
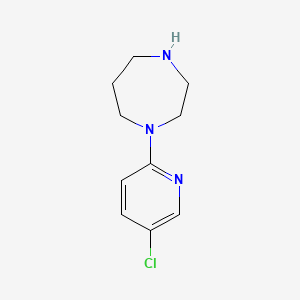
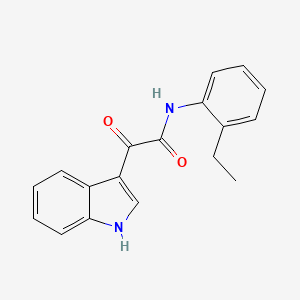

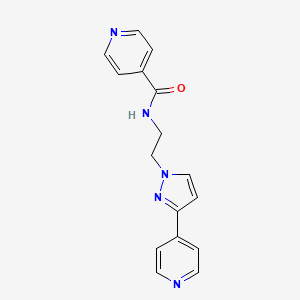
![N-[(3-CHLOROPHENYL)METHYL]-3-[(4-ETHOXYPHENYL)(METHYL)SULFAMOYL]THIOPHENE-2-CARBOXAMIDE](/img/structure/B2427989.png)
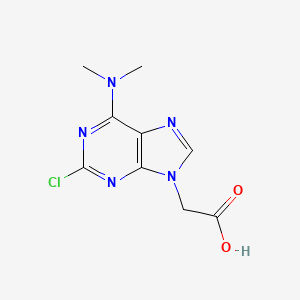
![4-[2-(2-Bromo-4,6-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2427995.png)
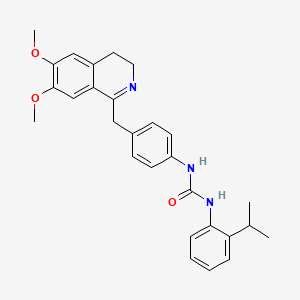
![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxylate](/img/structure/B2427997.png)
![N-[(2,4-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2427998.png)
